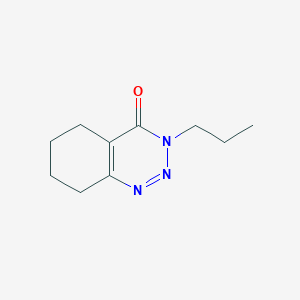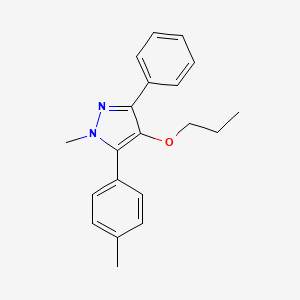
4-(4-Methoxyphenyl)-1-pentylpiperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-1-pentylpiperidine-2,6-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a piperidine ring, which is further substituted with a pentyl chain and two keto groups at positions 2 and 6. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1-pentylpiperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable piperidine derivative under acidic or basic conditions. This is followed by the introduction of a pentyl chain through alkylation reactions. The final step involves the oxidation of the intermediate product to introduce the keto groups at positions 2 and 6.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-1-pentylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) and amines (e.g., NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)-1-pentylpiperidine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-1-pentylpiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)piperazine (MeOPP): A recreational drug with similar structural features but different pharmacological properties.
4-Methoxyamphetamine: A seratogenic drug with a methoxyphenyl group, but with different functional groups and biological effects.
Uniqueness
4-(4-Methoxyphenyl)-1-pentylpiperidine-2,6-dione is unique due to its specific combination of functional groups and structural features. The presence of both a methoxyphenyl group and a pentyl chain, along with the piperidine ring and keto groups, gives it distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
62143-57-1 |
|---|---|
Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1-pentylpiperidine-2,6-dione |
InChI |
InChI=1S/C17H23NO3/c1-3-4-5-10-18-16(19)11-14(12-17(18)20)13-6-8-15(21-2)9-7-13/h6-9,14H,3-5,10-12H2,1-2H3 |
InChI Key |
VVUNEVYJLRLZNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)CC(CC1=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylpyridin-2-yl)sulfanyl]-4,6-diphenylpyridine](/img/structure/B14553657.png)

![3-Chloro-1-(4'-fluoro-2'-methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14553662.png)



methanone](/img/structure/B14553683.png)






![(1,2-Dihydronaphtho[2,1-b]furan-2-yl)(4-nitrophenyl)methanone](/img/structure/B14553736.png)
